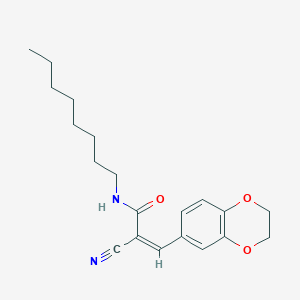

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 2,3-Dihydro-1,4-benzodioxin . Compounds with the 2,3-Dihydro-1,4-benzodioxin structure are known to have significant biological activities and are used in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized through reactions involving 1,4-benzodioxane-6-amine . The reaction was processed with constant stirring and pH was adjusted at 9 – 10 by aq. Na2CO3 (10 %) .Molecular Structure Analysis

The molecular structure of similar compounds was determined by spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions of similar compounds involve reactions with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were studied using various techniques, including single crystal X-ray diffraction method and Density functional theory (DFT) calculations .Applications De Recherche Scientifique

Synthesis and Labeling :

- A study described the synthesis of an alpha adrenergic antagonist labeled with tritium, which involved the preparation of 2-cyano-1,4-benzodioxan from catechol and 2-chloroacrylonitrille, among other steps (Guillaumet et al., 1984).

Bacterial Biofilm Inhibition and Cytotoxicity :

- Research conducted on new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides demonstrated inhibitory action against bacterial biofilms, with certain compounds exhibiting suitable inhibitory action against Escherichia coli and Bacillus subtilis biofilms. Their cytotoxicity was also assessed, revealing mild cytotoxic effects (Abbasi et al., 2020).

Colorimetric Sensing :

- A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and found to exhibit color transition in response to fluoride anion, suggesting their potential use in colorimetric sensing applications (Younes et al., 2020).

Antibacterial Agents and Enzyme Inhibitors :

- Another study synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives and screened them for antibacterial potential and inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).

Chiral Synthon Production :

- Research focused on the characterization of an enzyme from Alcaligenes faecalis for the production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for synthesizing therapeutic agents (Mishra et al., 2016).

Enantioselective Hydrogenation :

- A study achieved highly enantioselective hydrogenation of exocyclic enamides, indicating potential applications in asymmetric synthesis (Zhou et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-2-3-4-5-6-7-10-22-20(23)17(15-21)13-16-8-9-18-19(14-16)25-12-11-24-18/h8-9,13-14H,2-7,10-12H2,1H3,(H,22,23)/b17-13- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNSEHHNROFQQR-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCCO2)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2806021.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2806023.png)

![7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2806029.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2806030.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2806031.png)

![N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806032.png)

![3-ethyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2806044.png)